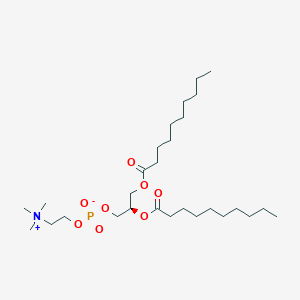

1,2-Didecanoyl-sn-glycero-3-phosphocholine

説明

1,2-Didecanoyl-sn-glycero-3-phosphocholine is a synthetic, less hydrophobic phospholipid . It is a member of the phosphatidylcholine species, a common class of phospholipids that comprise the mammalian cell membrane . This compound has been found to be useful for enhancing the absorption of peptide drugs and hormones such as insulin .

Synthesis Analysis

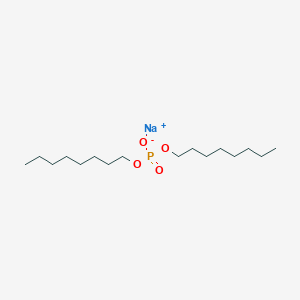

The synthesis of this compound involves complex chemical reactions . For example, a related compound, 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), was found to hydrolyze to give oleic acid and a number of phosphorus-containing products in high-temperature water . The hydrolysis was catalyzed by oleic and phosphoric acids, which were also reaction products .Molecular Structure Analysis

The molecular structure of this compound is represented by the empirical formula C28H56NO8P . It has a molecular weight of 565.72 . The InChI string representation of its structure is1S/C28H56NO8P/c1-6-8-10-12-14-16-18-20-27(30)34-24-26(25-36-38(32,33)35-23-22-29(3,4)5)37-28(31)21-19-17-15-13-11-9-7-2/h26H,6-25H2,1-5H3/t26-/m1/s1 . Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps . For instance, DOPC, a related compound, was found to hydrolyze to give oleic acid and a number of phosphorus-containing products . The hydrolysis was catalyzed by oleic and phosphoric acids, which were also reaction products .Physical And Chemical Properties Analysis

This compound is a powder and is a synthetic phospholipid . It is less hydrophobic compared to other phospholipids . It has unique chemical properties that allow it to form stable bilayers and vesicles, making it useful in drug delivery systems .科学的研究の応用

Phospholipid Bilayer Formation

1,2-Didecanoyl-sn-glycero-3-phosphocholine can self-assemble in water to form a lipid bilayer . The hydrophobic tails face the inner area and the hydrophilic head faces outward, interacting with water molecules .

Nanoparticle Preparation

This compound can be used to prepare nanoparticles or liposomes for drug nanocarriers . These nanocarriers can deliver therapeutics, such as mRNA/DNA vaccines .

Enhancing Drug Absorption

This compound (DPC) is a synthetic, less hydrophobic phospholipid that has been found to be useful for enhancing the absorption of peptide drugs and hormones such as insulin .

Absorption Enhancer

The absorption enhancer, didecanoylphosphatidylcholine (DDPC), improves the nasal absorption of human growth hormone in rabbits .

Single Chain Mean Field Theory

1,2-Didecanoyl PC (this compound) can be introduced as a coarse-grained model of saturated phospholipids into the single chain mean field theory .

Estimation of Free Energy

The 1,2-Didecanoyl PC model can be used to estimate the free energy of compressing or stretching a bilayer in a stack or multilayer, providing reasonable estimates of the free energy .

作用機序

Target of Action

1,2-Didecanoyl-sn-glycero-3-phosphocholine (1,2-Didecanoyl PC) is a synthetic, less hydrophobic phospholipid . It primarily targets the lipid bilayer of cells . The lipid bilayer is a universal component of all cell membranes. Its role is critical because it forms a semi-permeable barrier that separates the interior of cells from the outside environment .

Mode of Action

1,2-Didecanoyl PC interacts with the lipid bilayer of cells. It has unique chemical properties that allow it to form stable bilayers and vesicles . These vesicles can encapsulate drugs and deliver them to specific targets within the body . As a stabilizer and emulsifier, it can enhance the solubility and bioavailability of drugs .

Biochemical Pathways

It is known that phosphatidylcholine, a class of phospholipids that 1,2-didecanoyl pc belongs to, plays a crucial role in the formation and function of cellular membranes . It is involved in various cellular processes, including membrane fluidity and integrity, signal transduction, and lipid metabolism .

Pharmacokinetics

It is known that as a phospholipid, 1,2-didecanoyl pc can form vesicles or liposomes, which can enhance the absorption and bioavailability of encapsulated drugs .

Result of Action

The primary result of 1,2-Didecanoyl PC’s action is the enhancement of drug absorption and bioavailability . For example, it has been found useful for enhancing the absorption of peptide drugs and hormones such as insulin . This can lead to more effective therapeutic outcomes.

Action Environment

The action of 1,2-Didecanoyl PC can be influenced by various environmental factors. For instance, the stability of the vesicles it forms can be affected by factors such as temperature and pH . Furthermore, the presence of other substances, such as proteins or salts, can also influence its action and efficacy .

特性

IUPAC Name |

[(2R)-2,3-di(decanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H56NO8P/c1-6-8-10-12-14-16-18-20-27(30)34-24-26(25-36-38(32,33)35-23-22-29(3,4)5)37-28(31)21-19-17-15-13-11-9-7-2/h26H,6-25H2,1-5H3/t26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLKLDGSYMHFAOC-AREMUKBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H56NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

565.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3436-44-0 | |

| Record name | Didecanoylphosphatidylcholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3436-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Didecanoyl-L-alpha-phosphatidylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003436440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-DIDECANOYL-SN-GLYCERO-3-PHOSPHOCHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66BXC7TK3J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

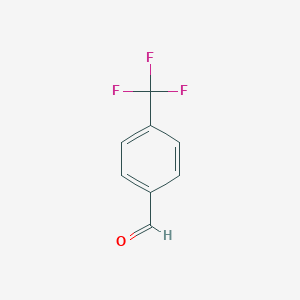

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

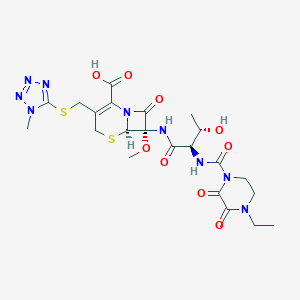

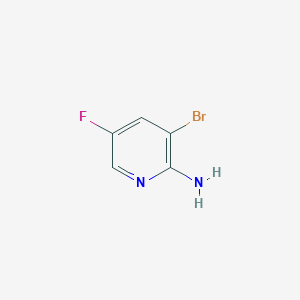

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![10-hydroxy-10-[(2S,3S)-3-oct-2-enyloxiran-2-yl]deca-5,8-dienoic acid](/img/structure/B58029.png)